Cas no 15724-49-9 (methyl 8-methyl-1-naphthoate)
methyl 8-methyl-1-naphthoate Chemical and Physical Properties
Names and Identifiers
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- methyl 8-methyl-1-naphthoate
- 15724-49-9
- METHYL 8-METHYLNAPHTHALENE-1-CARBOXYLATE
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- Inchi: 1S/C13H12O2/c1-9-5-3-6-10-7-4-8-11(12(9)10)13(14)15-2/h3-8H,1-2H3
- InChI Key: GXRUVFHYPOVADK-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC2=CC=CC(C)=C21)=O
Computed Properties
- Exact Mass: 200.083729621g/mol
- Monoisotopic Mass: 200.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
methyl 8-methyl-1-naphthoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002872-250mg |
Methyl 1-methylnaphthalene-8-carboxylate |
15724-49-9 | 98% | 250mg |
734.40 USD | 2021-06-15 | |
| Alichem | A219002872-500mg |
Methyl 1-methylnaphthalene-8-carboxylate |
15724-49-9 | 98% | 500mg |
950.60 USD | 2021-06-15 | |
| Alichem | A219002872-1g |
Methyl 1-methylnaphthalene-8-carboxylate |
15724-49-9 | 98% | 1g |
1,617.60 USD | 2021-06-15 |
methyl 8-methyl-1-naphthoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on methyl 8-methyl-1-naphthoate
Methyl 8-methyl-1-naphthoate: A Comprehensive Overview
Methyl 8-methyl-1-naphthoate (CAS NO. 15724-49-9) is a derivative of naphthalene, specifically an ester formed by the methylation of 8-methyl-1-naphthoic acid. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. As a naphthoate derivative, it belongs to a class of compounds that have unique electronic properties and reactivity patterns, making them valuable for both academic and industrial research.
Recent studies have highlighted the importance of methyl 8-methyl-1-naphthoate in drug discovery. Its structure, which features an ester group attached to a naphthalene ring system, provides it with hydrolyzable properties that can be exploited for controlled drug release mechanisms. This has led to investigations into its potential as a sustained-release agent in pharmaceutical formulations.
One of the most promising avenues of research involving methyl 8-methyl-1-naphthoate is its role in biochemical studies. The compound's ability to interact with biological systems, particularly in terms of enzyme inhibition and receptor binding, has been explored extensively. For instance, recent findings suggest that it may exhibit anti-inflammatory properties through its interaction with cyclooxygenase enzymes.
Another area of interest is the synthesis and characterization of methyl 8-methyl-1-naphthoate. Researchers have developed novel synthetic routes to enhance the compound's yield and purity, which are critical for its use in large-scale applications. These advancements have been supported by computational chemistry studies that provide insights into the reaction mechanisms and intermediates involved.
Furthermore, methyl 8-methyl-1-naphthoate has shown remarkable potential in polymer science. Its ester functionality can be utilized to synthesize biodegradable polymers, which are of growing interest due to the increasing demand for environmentally friendly materials. This development aligns with global efforts to reduce plastic waste and promote sustainable practices.
Recent advancements in analytical techniques have also contributed to a deeper understanding of methyl 8-methyl-1-naphthoate's properties. For instance, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the compound's structure and confirm its purity. These methods are essential for ensuring the quality and consistency of the compound in both research and industrial settings.
In conclusion, methyl 8-methyl-1-naphthoate (CAS NO. 15724-49-9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers and industries alike. As ongoing studies continue to uncover new aspects of its behavior and utility, the significance of this compound in the biomedical and materials sciences fields is expected to grow further.
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